molecular formula C8H7N3O2S B11776637 Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate

Cat. No.: B11776637
M. Wt: 209.23 g/mol
InChI Key: UCRLRMCBCOTDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O2S. It is known for its unique structure, which includes a thieno[2,3-b]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate, followed by cyclization with hydrazine hydrate to form the thieno[2,3-b]pyrazine core. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in its role as an antitumor agent, it has been shown to inhibit cell proliferation by interfering with the cell cycle and inducing apoptosis. The exact molecular pathways involved may include modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate
  • Ethyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate
  • Methyl 6-amino-5H-thieno[2,3-b]pyrazine-7-carboxylate

Uniqueness

Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and materials science, where precise control over molecular interactions is crucial .

Properties

Molecular Formula

C8H7N3O2S

Molecular Weight

209.23 g/mol

IUPAC Name

methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)4-5-7(14-6(4)9)11-3-2-10-5/h2-3H,9H2,1H3

InChI Key

UCRLRMCBCOTDRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=NC=CN=C12)N

Origin of Product

United States

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